molecular formula C12H10ClNO2S B3059841 Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate CAS No. 1325306-18-0

Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B3059841
CAS No.: 1325306-18-0
M. Wt: 267.73
InChI Key: QLOBEPXSOQXRBY-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate is a chemical building block of interest in medicinal chemistry, particularly in the search for new antimicrobial agents. It belongs to a class of substituted ureidothiophene carboxylates that have been identified as potent inhibitors targeting energy-coupling factor (ECF) transporters in Gram-positive bacteria . These transporters are essential for the uptake of vitamins like folate, and inhibiting them ultimately leads to bacterial cell death, representing a novel mode of action to combat multidrug-resistant pathogens . The core structure of 3-aminothiophene-2-carboxylate serves as a versatile precursor for further synthetic modification. Researchers can functionalize the amine group to create derivatives, such as ureas, for structure-activity relationship (SAR) studies . Modifications to the Eastern part (urea moiety) and Western part (aryl ring) of the molecule have been shown to significantly impact the compound's ability to inhibit folate uptake, providing a pathway for the optimization of potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use. All sales are final, and researchers are responsible for verifying the identity and purity of the product to suit their specific experimental needs.

Properties

IUPAC Name

methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOBEPXSOQXRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601158084
Record name 2-Thiophenecarboxylic acid, 3-amino-4-(3-chlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325306-18-0
Record name 2-Thiophenecarboxylic acid, 3-amino-4-(3-chlorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325306-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-amino-4-(3-chlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate involves the reaction of 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper(I) chloride or palladium on carbon may be employed to facilitate the reaction. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 3 and the ester functionality are primary sites for substitution.

Nucleophilic Substitution at the Amino Group

The amino group undergoes alkylation or acylation with electrophilic reagents:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkyl derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acyl derivatives under mild conditions.

Electrophilic Aromatic Substitution

  • Nitration : Nitric acid in sulfuric acid introduces a nitro group at position 5.

  • Halogenation : Bromine in acetic acid yields 5-bromo derivatives.

Oxidation Reactions

The thiophene ring and amino group are susceptible to oxidation:

Reaction Reagents/Conditions Product References
Thiophene ring oxidationH₂O₂ (30%), RT, 6 hoursThiophene sulfoxide or sulfone
Amino group oxidationKMnO₄, acidic conditionsNitro derivative (unstable)

Reduction Reactions

The ester and aromatic systems can be reduced under specific conditions:

Reaction Reagents/Conditions Product References
Ester reductionLiAlH₄, THF, reflux3-Amino-4-(3-chlorophenyl)thiophene-2-methanol
Thiophene ring hydrogenationH₂, Pd/C, high pressurePartially saturated thiophene

Cyclization Reactions

The amino group participates in intramolecular cyclization to form fused heterocycles:

  • With Carbonyl Compounds : Reaction with aldehydes (e.g., formaldehyde) under Mannich conditions forms thieno[2,3-d]pyrimidines .

  • With Thioureas : Forms thiophene-condensed triazine derivatives .

Mechanistic Insights from DFT Studies

Computational studies on analogous thiophene derivatives reveal:

  • Cyclization Pathways : Intramolecular nucleophilic addition to SCN groups proceeds via low-energy transition states, favoring six-membered ring formation .

  • Substitution Kinetics : Alkylation at the amino group follows a second-order mechanism, with steric effects from the 3-chlorophenyl group slowing reactivity .

Comparative Reactivity

Substituent effects on reaction outcomes:

Substituent Position Reactivity Trend Impact on Products
3-Chlorophenyl (meta)Electron-withdrawing, stericReduces electrophilic substitution
Amino (position 3)Electron-donatingActivates thiophene for substitution

Scientific Research Applications

Chemical Synthesis

Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate serves as an intermediate for synthesizing more complex organic compounds. Its structure allows it to participate in various chemical reactions, including:

  • Oxidation : This compound can be oxidized to form derivatives with different functional groups.
  • Reduction : Reduction reactions can yield various reduced forms of the compound.
  • Substitution Reactions : The compound can undergo substitution where functional groups are exchanged.

These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and catalysts, making it a versatile building block in organic synthesis .

The compound exhibits significant biological activity, which has been the focus of numerous studies:

Enzyme Inhibition

This compound has been shown to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, demonstrating its anti-inflammatory properties .

Antitumor Activity

Research indicates that this compound exhibits antitumor effects , particularly against triple-negative breast cancer (TNBC) cell lines. It reduces cell viability and proliferation in cancer cells while sparing non-tumorigenic cells .

Cellular Effects

In cellular models, the compound influences signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions .

Therapeutic Applications

The ongoing research into this compound focuses on its potential therapeutic applications:

  • Anti-inflammatory Agents : Due to its ability to inhibit COX enzymes, it is being investigated for use in treating inflammatory diseases.
  • Anticancer Drugs : Its efficacy against specific cancer cell lines positions it as a candidate for further development in oncology .

Industrial Applications

Beyond medicinal uses, this compound is also explored for its applications in materials science:

  • Organic Semiconductors : The unique electronic properties imparted by the chlorophenyl group make it suitable for developing organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Derivatives

  • Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate Molecular Formula: C₁₂H₁₀ClNO₂S (MW: 267.74 g/mol) . The chlorine atom is in the ortho position on the phenyl ring, which may reduce steric hindrance compared to the meta isomer.
  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate Molecular Formula: C₁₂H₁₀ClNO₂S (MW: 267.74 g/mol) . Its InChIKey (MMXZJXMGUFZHIJ-UHFFFAOYSA-N) highlights distinct electronic interactions .
Property 3-Chloro (Target) 2-Chloro 4-Chloro
Substituent Position meta ortho para
Melting Point Not reported Not reported 236°C (analogous benzyloxy derivative)
Spectral Data IR/NMR/MS IR/NMR/MS Distinct IR peaks at 1704 cm⁻¹ (C=O)

Halogen-Substituted Analogues

  • Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate Molecular Formula: C₁₂H₁₀FNO₂S (MW: 251.28 g/mol) .
  • Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate Molecular Formula: C₁₁H₁₀FNO₂S (MW: 239.27 g/mol) . Synthesized via diazotization and sulfonation, yielding intermediates for sulfonamide derivatives .

Sulfonyl and Alkyl Substituents

  • Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate Molecular Formula: C₁₀H₁₃NO₄S₂ (MW: 263.34 g/mol) . The sulfonyl group enhances electron-withdrawing effects, stabilizing the thiophene ring.
  • Methyl 3-amino-4-methylthiophene-2-carboxylate Molecular Formula: C₇H₉NO₂S (MW: 171.22 g/mol) . Lacks aromatic substituents, simplifying synthesis but reducing π-π stacking interactions relevant in drug design.

Complex Heterocyclic Derivatives

  • Thieno[3,2-d]pyrimidin-4-ones Derived from methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate via condensation with DMF-DMA . These fused-ring systems exhibit enhanced rigidity, improving binding to biological targets like kinases .
  • Podophyllotoxin-thiophene hybrids

    • E.g., (2-oxo-4-vinyltetrahydrofuran-3-yl)(3,4,5-trimethoxyphenyl)methyl thiophene-2-carboxylate .
    • Demonstrated cytotoxicity in cancer cell lines, highlighting the role of thiophene carboxylates in antitumor agent design .

Biological Activity

Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate, a derivative of thiophene, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H10ClNO2S
  • Molecular Weight : 267.73 g/mol
  • CAS Number : 91076-93-6
  • IUPAC Name : Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

The compound features a thiophene ring, an amino group, and a chlorophenyl substituent, contributing to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 µg/mL-
Staphylococcus epidermidis--
Escherichia coli--

The compound's mechanism involves the inhibition of biofilm formation and disruption of bacterial cell walls, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Studies indicate that it can modulate cytokine production and reduce inflammation markers in various cell lines .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro assays have evaluated its effects on several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
Hepatocellular carcinoma (HepG2)15.4Induction of apoptosis
Breast cancer (MCF-7)12.7Activation of pro-apoptotic genes
Prostate cancer (PC-3)18.5Inhibition of anti-apoptotic genes

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the compound's efficacy against common pathogens using various assays, revealing strong antibacterial activity with low MIC values .
  • Anti-inflammatory Mechanism : Another research highlighted the compound's role in reducing TNF-alpha levels in macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Research : A recent investigation into its anticancer properties showed significant inhibition of growth in multiple cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, including cyclization, substitution, and esterification. For example:

  • Cyclization : Thiophene core formation via Gewald reaction, using α-cyanoacetates and ketones in the presence of sulfur and amines .
  • Substitution : Introduction of the 3-chlorophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution under controlled pH and temperature .
  • Esterification : Methyl ester formation using methanol and acid catalysts (e.g., H₂SO₄) under reflux .
    Optimization : Reaction efficiency can be improved by:
  • Catalysts : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for amide/ester bond formation, reducing side reactions .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., methanol-water gradients) to achieve ≥98% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Answer: Key analytical methods include:

  • NMR Spectroscopy :
    • 1H/13C NMR : Peaks for the amino group (~5-6 ppm, broad), thiophene protons (6.5-7.5 ppm), and ester carbonyl (~165-170 ppm) .
    • HSQC/HMBC : To verify connectivity between the 3-chlorophenyl group and thiophene ring .
  • HPLC : Retention time comparison against standards and peak symmetry analysis for purity assessment .
  • Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 296.03 for C₁₂H₁₀ClNO₂S) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of thiophene derivatives?

Answer:

  • Software Tools : Use SHELXL for small-molecule refinement and Mercury CSD for packing similarity analysis and void visualization .
  • Case Study : Conflicting bond angles in the thiophene ring (e.g., C-S-C variations) can be resolved by comparing experimental data (X-ray diffraction) with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystallographic disorder or solvent effects .
  • Validation : Cross-check torsion angles (e.g., dihedral angles between thiophene and phenyl rings) against Cambridge Structural Database (CSD) entries .

Q. What mechanistic insights explain the antibacterial activity of structurally related thiophene derivatives?

Answer:

  • Target Identification : Analogous compounds (e.g., Methyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding to the NADPH site, as shown in molecular docking studies .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance activity by increasing electrophilicity and target affinity .
    • Amino substituents at the 3-position improve solubility and membrane permeability .
  • Experimental Validation : MIC (Minimum Inhibitory Concentration) assays against S. aureus (MIC = 2–8 µg/mL) correlate with logP values (optimal range: 2.5–3.5) .

Q. How can researchers address discrepancies in reported toxicity profiles of thiophene-based compounds?

Answer:

  • Data Harmonization : Compare LD₅₀ values across studies (e.g., oral toxicity in rats ranges from 500–1000 mg/kg) and adjust for purity differences (e.g., HPLC vs. crude samples) .
  • Mechanistic Toxicology : Reactive metabolites (e.g., thiophene epoxides) may explain hepatotoxicity. Use in vitro cytochrome P450 inhibition assays to identify metabolic pathways .
  • Mitigation Strategies : Co-administration of glutathione precursors (e.g., N-acetylcysteine) reduces oxidative stress in murine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate
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Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate

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